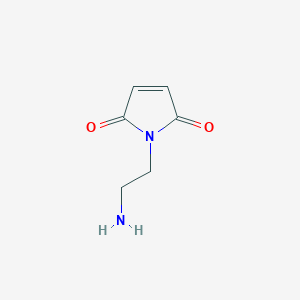

N-(2-氨基乙基)马来酰亚胺

描述

“N-(2-Aminoethyl)maleimide” is a thiol-reactive cross-linking agent . It has been used in the synthesis of maleimide-functionalized heparin hydrogels in the development of growth factor delivery systems and radiotracers for thiol-mediated protein labelling .

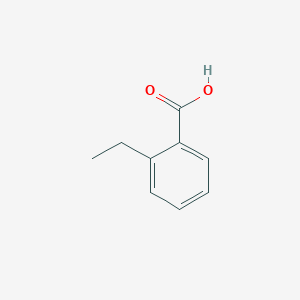

Molecular Structure Analysis

The molecular formula of “N-(2-Aminoethyl)maleimide” is C6H8N2O2 . It has a molecular weight of 140.14 g/mol . The InChIKey of the compound is ODVRLSOMTXGTMX-UHFFFAOYSA-N .Chemical Reactions Analysis

“N-(2-Aminoethyl)maleimide” is commonly used as a crosslinking agent to form covalent bonds between polymeric precursors . It is also used in bioconjugation strategies, allowing for the formation of robust bioconjugate linkages .Physical And Chemical Properties Analysis

“N-(2-Aminoethyl)maleimide” has a molecular weight of 140.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 .科学研究应用

生物缀合中的马来酰亚胺酸和马来酰衍生物

N-(2-氨基乙基)马来酰亚胺及其衍生物在生物缀合中具有重要应用。已经制备了肽的马来酰亚胺酸和马来酰衍生物,在合成广泛的生化缀合物方面具有潜力。它们对硫醇基团的反应性使其适用于此目的 (Keller 和 Rudinger,1975)。

含半胱氨酸蛋白质的分析

该化合物已用于含半胱氨酸蛋白质的分析,利用硫醇官能团的衍生化技术。这种方法对于确定蛋白质中游离硫醇基团的数量很有价值 (Seiwert 和 Karst,2007)。

抗体偶联药物 (ADC) 中的共价修饰和稳定性

基于 N-(2-氨基乙基)马来酰亚胺的化合物有助于抗体偶联药物 (ADC) 的稳定性。特别是 N-芳基马来酰亚胺在血流中的稳定性得到改善,保持了较高的偶联效率,并降低了血清中的去偶联率 (Christie 等人,2015)。

蛋白质修饰和二硫键桥接

在蛋白质修饰中,马来酰亚胺基序用于半胱氨酸残基的选择性化学修饰。它们为可逆半胱氨酸修饰和二硫键桥接提供了机会,扩大了蛋白质生物缀合的范围 (Smith 等人,2010)。

肽和蛋白质标记中的电化学性质

N-(2-氨基乙基)马来酰亚胺衍生物已被用于赋予肽和蛋白质新的电化学性质。这种方法对于研究这些生物分子的电化学行为非常重要 (di Gleria 等人,1996)。

荧光交联试剂

该化合物还被用作荧光交联试剂,特别是用于研究蛋白质中巯基和氨基的空间接近性。该应用对于理解蛋白质结构和相互作用至关重要 (Wu 和 Yarbrough,1976)。

药物设计中的光物理特征

马来酰亚胺部分被纳入药物设计中,尤其是在光敏剂中。例如,马来酰亚胺取代的卟啉因其在光吸收和活性氧产生方面的特性而被研究,在癌症治疗中很有用 (Ol'shevskaya 等人,2019)。

肽类药物中的 C-H 烯基化

N-(2-氨基乙基)马来酰亚胺衍生物用于色氨酸和含色氨酸肽的 C-H 烯基化。该方法能够在肽上修饰马来酰亚胺,这对于肽类药物的合成至关重要 (Peng 等人,2020)。

先进的药物递送系统

马来酰亚胺修饰的脂质体已被开发用于先进的药物递送。该修饰提高了体外和体内的药物递送效率,同时不会增加细胞毒性。这使得马来酰亚胺修饰的脂质体成为药物递送中很有前途的工具 (Li 和 Takeoka,2013)。

作用机制

Target of Action

N-(2-Aminoethyl)maleimide, also known as 1-(2-aminoethyl)-1H-pyrrole-2,5-dione, is primarily a thiol-reactive cross-linking agent . It forms covalent bonds with thiol groups, which are abundant in cysteine residues of proteins . This makes proteins the primary targets of N-(2-Aminoethyl)maleimide.

Mode of Action

The compound interacts with its protein targets through a process known as maleimide-thiol coupling . This reaction involves the formation of a covalent bond between the maleimide group of the compound and the thiol group of a cysteine residue in the target protein . This interaction can lead to changes in the protein’s structure and function, depending on the specific protein and the site of modification .

Biochemical Pathways

The exact biochemical pathways affected by N-(2-Aminoethyl)maleimide can vary depending on the specific proteins it targets. Given its role as a cross-linking agent, it is likely to affect pathways involving protein-protein interactions . By cross-linking proteins, N-(2-Aminoethyl)maleimide can potentially alter protein complexes, disrupt protein functions, or modulate signal transduction pathways .

Pharmacokinetics

As a small molecule, it is expected to have good bioavailability and to be able to penetrate cells to reach intracellular protein targets . Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors such as its formulation, route of administration, and the specific biological context .

Result of Action

The molecular and cellular effects of N-(2-Aminoethyl)maleimide’s action would depend on the specific proteins it targets and modifies. For example, if it targets and cross-links proteins involved in cell signaling, it could potentially alter signal transduction and affect cellular responses . If it targets structural proteins, it could potentially affect cellular architecture and mechanics .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-Aminoethyl)maleimide. For instance, the pH of the environment can affect the conservation of the maleimide group, which is crucial for its reactivity towards thiols . Additionally, the presence of other reactive molecules in the environment could potentially compete with the compound for reaction with protein thiols, thereby influencing its efficacy .

安全和危害

“N-(2-Aminoethyl)maleimide” is intended for R&D use only and is not intended for medicinal, household, or other uses . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

未来方向

属性

IUPAC Name |

1-(2-aminoethyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c7-3-4-8-5(9)1-2-6(8)10/h1-2H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVRLSOMTXGTMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381135 | |

| Record name | N-(2-Aminoethyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Aminoethyl)maleimide | |

CAS RN |

125923-10-6 | |

| Record name | N-(2-Aminoethyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

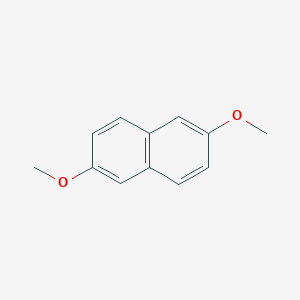

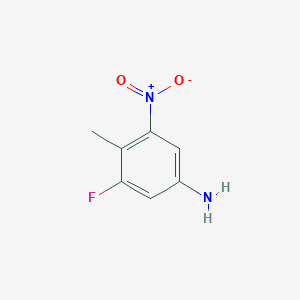

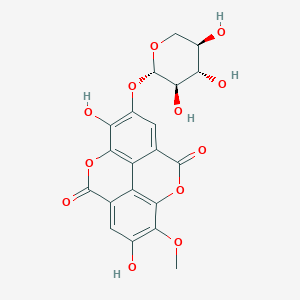

Synthesis routes and methods

Procedure details

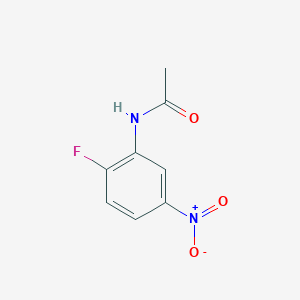

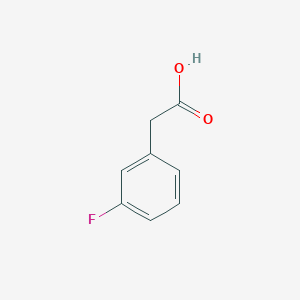

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: N-(2-Aminoethyl)maleimide (AEM) acts as a bifunctional crosslinking reagent. It primarily targets thiol groups (-SH), particularly those found on cysteine residues of proteins and peptides. The maleimide group undergoes a Michael addition reaction with the thiol, forming a stable thioether bond. [, , , , , ] This covalent conjugation allows for the attachment of various molecules, such as fluorescent probes, radiolabels, or other biomolecules to the target. [, , , , ]

ANone: * Molecular Formula: C6H8N2O2* Molecular Weight: 140.14 g/mol* Spectroscopic Data: While specific spectroscopic data wasn't provided in the abstracts, AEM is typically characterized using techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry.

A: AEM plays a crucial role in radiolabeling biomolecules, especially for Positron Emission Tomography (PET) imaging. Studies demonstrate its use in labeling peptides like RGD (for targeting αvβ3 integrin) and exendin-4 (for targeting glucagon-like peptide 1 receptors in insulinomas). [, , ] The maleimide group in AEM readily reacts with thiolated peptides, enabling the attachment of radioisotopes like Fluorine-18 (18F). [, ] This allows researchers to track the biodistribution and target engagement of these radiolabeled peptides in vivo using PET imaging.

A: Annexin V is a protein known to bind to phosphatidylserine, a marker of apoptosis (programmed cell death). By conjugating AEM to Annexin V, researchers introduced a thiol-reactive site. [] This allowed them to label the modified Annexin V with 18F using a prosthetic group, creating a potential PET imaging agent for detecting apoptosis. []

A: While the abstracts don't directly explore the SAR of AEM, they highlight the importance of the maleimide group for thiol reactivity. Modifications to the amine group of AEM, such as the introduction of a fluorobenzoic acid moiety, are demonstrated in the synthesis of prosthetic groups for radiolabeling. [, ] These modifications aim to optimize the pharmacokinetics, target affinity, and imaging properties of the final radiotracers.

A: The abstracts acknowledge the susceptibility of AEM to hydrolysis. [] To mitigate this, reactions involving AEM are often optimized for speed and efficiency. Additionally, formulations might utilize strategies to control pH and minimize the presence of water until necessary, particularly for storage.

ANone: While the provided abstracts don't delve into specific safety data, AEM is generally handled with caution as it can be a skin and eye irritant. Standard laboratory safety procedures, including the use of personal protective equipment, are crucial when working with AEM.

A: One study utilizes AEM to conjugate a cyclic arginine-glycine-aspartic acid (cRGD) peptide to drug-loaded extracellular vesicles (EVs). [] The cRGD peptide targets αvβ3 integrin receptors overexpressed in tumor cells, leading to selective uptake of the drug-loaded EVs by the tumor. [] This demonstrates AEM's utility in constructing targeted drug delivery platforms.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。